

Spectroscopic Data for 1,3-Dimethoxy-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethoxy-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethoxy-2-propanol** (CAS No: 623-69-8), a versatile chemical intermediate. The information is presented to facilitate its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-Dimethoxy-2-propanol**, providing a clear and concise reference for its structural features.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-----------------|
| 3.99-3.92 | m | 1H | CH |
| 3.49-3.40 | m | 4H | CH ₂ |
| 3.39 | s | 6H | CH ₃ |
| 2.59 | s | 1H | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary with sample concentration and temperature.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------|
| 73.9 | CH_2 |
| 69.1 | CH |
| 59.0 | CH_3 |

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment |
|-----------|----------|--------------------------|
| ESI-HRMS | 143.0684 | $[\text{M}+\text{Na}]^+$ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm^{-1}) | Description |
|---------------------------------|----------------------|
| ~3400 (broad) | O-H stretch |
| ~2930-2820 | C-H stretch (alkane) |
| ~1120 | C-O stretch (ether) |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1,3-Dimethoxy-2-propanol**.

Materials:

- **1,3-Dimethoxy-2-propanol**
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:

- 300 MHz (or higher) NMR spectrometer

Procedure:

- **Sample Preparation:**
 - Weigh approximately 10-20 mg of **1,3-Dimethoxy-2-propanol** directly into a clean, dry NMR tube.
 - Add approximately 0.6 mL of CDCl_3 containing TMS to the NMR tube.
 - Cap the tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).
- **^1H NMR Acquisition:**
 - Set the spectral width to approximately 12 ppm, centered around 6 ppm.

- Use a standard single-pulse experiment.
- Set the number of scans to 8 or 16 for a good signal-to-noise ratio.
- Set the relaxation delay to at least 1 second.
- Acquire the spectrum.

- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set the spectral width to approximately 220 ppm, centered around 110 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the number of scans to 1024 or higher, as the ^{13}C nucleus is less sensitive.
 - Set a relaxation delay of 2 seconds.
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H and the residual CDCl_3 peak to 77.16 ppm for ^{13}C .
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and integrations to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **1,3-Dimethoxy-2-propanol** and confirm its molecular weight.

Materials:

- **1,3-Dimethoxy-2-propanol**
- Methanol (HPLC grade)
- Sodium iodide (for ESI)
- Vials and syringes

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap) or a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure (ESI-HRMS):

- Sample Preparation:
 - Prepare a dilute solution of **1,3-Dimethoxy-2-propanol** (approximately 1 mg/mL) in methanol.
 - To enhance ionization, a small amount of sodium iodide can be added to the solution to promote the formation of the sodium adduct $[M+Na]^+$.
- Instrument Setup:
 - Set the mass spectrometer to positive ion mode.
 - Calibrate the instrument using a known standard to ensure high mass accuracy.
 - Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and analyte.
- Data Acquisition:

- Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 μ L/min).
- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion or a common adduct (e.g., $[M+H]^+$ or $[M+Na]^+$).
 - Compare the measured accurate mass to the calculated theoretical mass for the expected molecular formula ($C_5H_{12}O_3$) to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,3-Dimethoxy-2-propanol**.

Materials:

- **1,3-Dimethoxy-2-propanol**
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone (for cleaning)
- Kimwipes

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

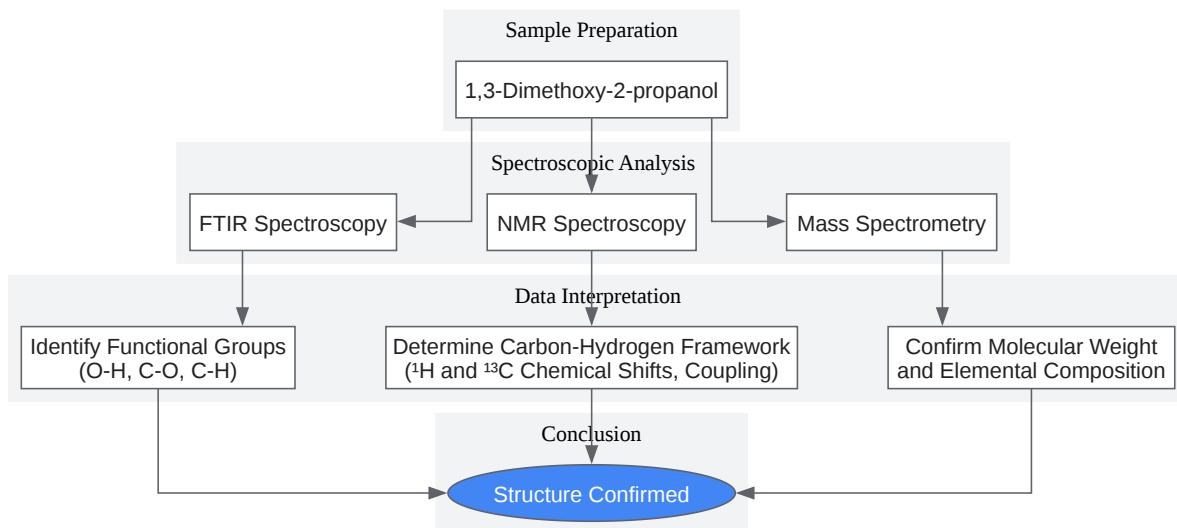
- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe.

- Place one drop of **1,3-Dimethoxy-2-propanol** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with known vibrational frequencies of functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the structure of the molecule.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of **1,3-Dimethoxy-2-propanol**.



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Spectroscopic analysis workflow for **1,3-Dimethoxy-2-propanol**.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, validated experimental procedures. Researchers should always adhere to the safety guidelines and standard operating procedures of their respective institutions.

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